molecular formula C12H12N4O3 B11105287 2-Methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate

2-Methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate

Cat. No.: B11105287
M. Wt: 260.25 g/mol
InChI Key: FNXWOFPNKBCHHD-GIDUJCDVSA-N
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Description

2-METHOXY-4-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL ACETATE is a complex organic compound that features a triazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL ACETATE typically involves the condensation of 4-amino-5-mercapto-4H-1,2,4-triazole with 2-methoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL ACETATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-METHOXY-4-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL ACETATE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL ACETATE
  • 2-METHOXY-4-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL 2-FUROATE
  • 2-METHOXY-4-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL 2,4-DICHLOROBENZOATE

Uniqueness

What sets 2-METHOXY-4-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL ACETATE apart from similar compounds is its specific combination of functional groups, which can lead to unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] acetate

InChI

InChI=1S/C12H12N4O3/c1-9(17)19-11-4-3-10(5-12(11)18-2)6-15-16-7-13-14-8-16/h3-8H,1-2H3/b15-6+

InChI Key

FNXWOFPNKBCHHD-GIDUJCDVSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/N2C=NN=C2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NN2C=NN=C2)OC

Origin of Product

United States

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